D-(-)-Quinic acid (CAS 77-95-2) is a highly oxygenated, naturally occurring cyclitol featuring four chiral centers and a carboxylic acid group on a rigid cyclohexane ring. As a chiral pool building block, it provides a pre-formed carbocyclic scaffold that is essential for the scalable production of complex pharmaceuticals, high-performance bio-based polymers, and asymmetric catalysts [1]. Unlike simpler aliphatic acids, quinic acid eliminates the need for multi-step ring construction, while its reliable availability as a byproduct of cinchona bark extraction ensures a stable, cost-effective supply chain for industrial procurement compared to heavily bottlenecked alternatives[2].
Generic substitution of quinic acid with related compounds fundamentally compromises either process economics or synthetic efficiency. While shikimic acid is structurally similar and requires fewer steps to reach certain cyclohexene intermediates, it is highly vulnerable to supply chain disruptions tied to star anise harvests, making it significantly more expensive for large-scale procurement[1]. Conversely, substituting with linear chiral acids like tartaric acid eliminates the pre-formed carbocyclic ring, necessitating complex, low-yielding cycloaddition steps to build the required 6-membered pharmaceutical cores[2]. Furthermore, utilizing its natural esterified form, chlorogenic acid, introduces thermal instability during aqueous processing, requiring inefficient hydrolysis steps that reduce atom economy and complicate downstream purification [3].
In the synthesis of cyclohexene-based pharmaceuticals such as oseltamivir, the choice of starting material dictates the entire process economy. While shikimic acid provides a more direct route with up to 80% yield to key intermediates due to its pre-existing double bond, quinic acid offers a highly viable alternative pathway yielding 40-50% for the same intermediates[1]. Despite the extra dehydration step required, quinic acid is procured at a fraction of the cost and avoids the severe agricultural supply constraints associated with shikimic acid extraction, making it the preferred choice for de-risked scale-up [2].
| Evidence Dimension | Yield and supply chain economics for API intermediates |
| Target Compound Data | Quinic acid (40-50% intermediate yield, highly abundant/low-cost) |
| Comparator Or Baseline | Shikimic acid (80% intermediate yield, high-cost/supply-constrained) |
| Quantified Difference | 30-40% lower yield offset by massive raw material cost reduction and supply stability. |
| Conditions | Industrial scale-up synthesis of oseltamivir phosphate intermediates. |
Allows procurement teams to de-risk API supply chains by substituting a high-cost, volatile raw material with a cheap, abundant alternative.
Quinic acid serves as an exceptional monomer for synthesizing rigid, high-temperature polycarbonates. When polymerized into poly(quinic acid carbonate)s, the resulting materials exhibit glass transition temperatures (Tg) between 209 °C and 250 °C, and thermal decomposition onset temperatures of 284–302 °C [1]. In contrast, standard aliphatic bio-based polycarbonates like polyethylene carbonate typically exhibit a Tg below 50 °C[2]. The rigid bicyclic backbone formed during quinic acid lactonization and polymerization provides thermal properties that rival traditional fossil-derived engineering plastics.
| Evidence Dimension | Glass transition temperature (Tg) |
| Target Compound Data | Poly(quinic acid carbonate) (Tg = 209–250 °C) |
| Comparator Or Baseline | Standard aliphatic polycarbonates (e.g., polyethylene carbonate) (Tg < 50 °C) |
| Quantified Difference | >150 °C increase in glass transition temperature. |
| Conditions | SEC-characterized polymers evaluated via differential scanning calorimetry (DSC). |
Justifies the procurement of quinic acid as a premium bio-monomer for engineering plastics requiring high thermal stability.
During high-temperature aqueous processing or formulation, pure quinic acid maintains structural integrity, whereas its common natural ester, chlorogenic acid (5-O-caffeoylquinic acid), is highly unstable. Under pressurized liquid extraction or reflux conditions (>125 °C), chlorogenic acid rapidly isomerizes into 3- and 4-O-caffeoylquinic acids and hydrolyzes [1]. Quinic acid, as the core cyclitol, does not undergo these complex ester migrations, ensuring predictable solubility and phase behavior in binary solvent mixtures up to 348.15 K without degradation artifacts [2].
| Evidence Dimension | High-temperature aqueous stability (>125 °C) |
| Target Compound Data | Quinic acid (Stable, predictable solubility without isomerization) |
| Comparator Or Baseline | Chlorogenic acid (Rapidly isomerizes and degrades) |
| Quantified Difference | Complete elimination of ester migration and hydrolysis byproducts. |
| Conditions | Aqueous solution heating and pressurized liquid extraction conditions. |
Ensures reliable performance and reproducibility when used as a formulation ingredient or analytical standard in high-temperature processes.
For the de novo synthesis of complex cyclic molecules, quinic acid provides a pre-formed cyclohexane ring heavily decorated with four contiguous chiral centers. Using linear chiral pool acids, such as tartaric acid, requires multi-step, transition-metal-catalyzed cycloadditions to construct a 6-membered ring, often resulting in lower overall atom economy and complex protecting group strategies[1]. Quinic acid allows chemists to bypass ring-construction entirely, utilizing selective functionalization to rapidly access highly specific stereoisomers for natural product and ligand synthesis .
| Evidence Dimension | Pre-formed cyclic stereocenters |
| Target Compound Data | Quinic acid (4 chiral centers on a pre-formed cyclohexane ring) |
| Comparator Or Baseline | Tartaric acid (2 chiral centers on a linear chain) |
| Quantified Difference | Eliminates the need for 6-membered ring construction steps. |
| Conditions | Retrosynthetic planning for carbocyclic natural products and APIs. |
Drastically shortens synthetic routes and reduces reagent costs for producing complex chiral carbocycles.
Utilizing quinic acid as the primary chiral pool starting material for oseltamivir and other cyclohexene-based antiviral drugs, bypassing the supply chain volatility and high raw material costs associated with shikimic acid procurement [1].
Sourcing quinic acid as a rigid, cyclic bio-monomer to synthesize advanced polycarbonates that require glass transition temperatures exceeding 200 °C, serving as a sustainable alternative to low-Tg aliphatic plastics [2].
Leveraging the compound's four contiguous chiral centers and pre-formed carbocyclic ring to rapidly generate novel chiral scaffolds, avoiding the low-yielding cycloaddition steps required when starting from linear aliphatic acids.
Employing pure quinic acid as a stable, non-isomerizing reference standard or formulation baseline in food chemistry and botanical extractions, where esterified analogs like chlorogenic acid degrade under thermal stress[3].
Irritant